molecular formula C14H16ClN3O B7095701 N-[(4-chloro-3-methylphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine

N-[(4-chloro-3-methylphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine

Cat. No.: B7095701
M. Wt: 277.75 g/mol
InChI Key: DINAFLWCYOIFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chloro-3-methylphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a methoxymethyl group and an amine group, along with a chloromethylphenyl group

Properties

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10-7-11(3-4-12(10)15)8-17-13-5-6-16-14(18-13)9-19-2/h3-7H,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINAFLWCYOIFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2=NC(=NC=C2)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-methylphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the methoxymethyl group and the chloromethylphenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-methylphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield aldehydes or acids, while substitution of the chlorine atom can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(4-chloro-3-methylphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-methylphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine
  • N-[(4-methylphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine
  • N-[(4-bromophenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine

Uniqueness

N-[(4-chloro-3-methylphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both the chloromethylphenyl and methoxymethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.